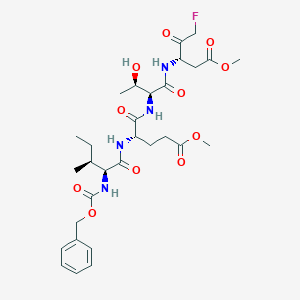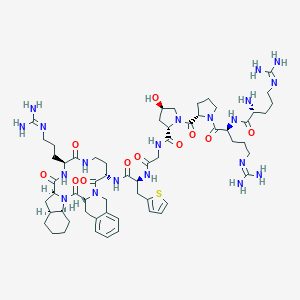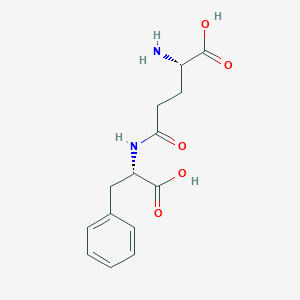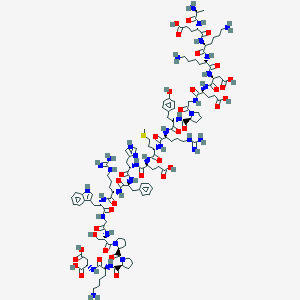
Xenopsin
説明
Xenopsin is a type of opsin, a light-sensitive protein found in the photoreceptor cells of many organisms . It is known to be present in the eyes of protostomes and is believed to play a significant role in many protostome eyes .
Molecular Structure Analysis
The molecular structure of Xenopsin is complex. It has been found to enter cilia in the eye of the larval bryozoan Tricellaria inopinata . It is also co-expressed with rhabdomeric-opsin in eye photoreceptor cells bearing both microvilli and cilia .
Chemical Reactions Analysis
Xenopsin is involved in light-dependent chemical reactions in photoreceptor cells . It is known to signal via a Gαi signal transduction cascade .
Physical And Chemical Properties Analysis
Xenopsin has a molecular formula of C47H73N13O10 and a molecular weight of 980.2 g/mol . It is a natural product found in Xenopus laevis .
科学的研究の応用
Orexigenic Factor in Chicks
Xenopsin (XPN), a peptide extracted from frog skin, functions as an orexigenic factor in chicks. Research demonstrates that chicks receiving central XPN injections exhibit increased food intake without affecting water intake. This effect is mediated by the lateral hypothalamus and involves increased proopiomelanocortin mRNA. The research suggests XPN's potential role in regulating appetite and food intake behaviors in birds (McConn et al., 2015).
Role in Phototransduction
Xenopsin is involved in phototransduction, the process by which light is converted into electrical signals in the eyes. In flatworms, xenopsin is expressed in extraocular cells around the brain and in the larval eyes, suggesting its role in light detection and possibly impacting our understanding of opsin evolution and photoreceptor cell types (Rawlinson et al., 2019).
Antimicrobial Properties
Peptidomic analysis of frog skin secretions, including Xenopus fraseri, identified xenopsin-precursor fragment (XPF) peptides. These peptides demonstrate antimicrobial properties, particularly against Staphylococcus aureus and Escherichia coli, highlighting their potential in developing new antimicrobial agents (Conlon et al., 2014).
Insight into Photoreceptor Evolution
The co-expression of xenopsin and rhabdomeric opsin in mollusk larval eyes provides new insights into the evolution and organization of photoreceptor cells. This co-expression in cells bearing both microvilli and cilia suggests a complex evolution of eye photoreceptor cells in bilaterian animals (Vöcking et al., 2017).
Insulin and Glucagon Secretion Stimulation
Xenin, a peptide related to xenopsin, has been shown to stimulate insulin and glucagon secretion in the perfused rat pancreas. This finding is significant as it suggests a direct influence of xenin on pancreatic B and A cells, which could have implications for the understanding of metabolic diseases and their treatments (Silvestre et al., 2003).
Relation to Polycystic Ovarian Syndrome (PCOS)
A study has linked elevated levels of xenopsin with polycystic ovarian syndrome (PCOS), indicating a potential role of xenopsin in the pathophysiology of this condition. This association suggests that xenopsin could be a biomarker or play a role in the development of PCOS (Jasim & Alkareem, 2021).
将来の方向性
Future research on Xenopsin could focus on its spatiotemporal expression patterns across life stages in bivalves . Understanding the role of Xenopsin in the detection of environmental cues that play a pivotal role in the settlement process of marine organisms could also be a promising area of study .
作用機序
Target of Action
Xenopsin is a type of opsin, a light-sensitive protein found in photoreceptor cells. It is primarily targeted in the photoreceptor cells of many protostomes . These photoreceptor cells are often classified into two types: microvillar cells with rhabdomeric opsin and ciliary cells with ciliary opsin . Xenopsin has been found to be co-expressed with rhabdomeric-opsin in eye photoreceptor cells bearing both microvilli and cilia .
Mode of Action
Xenopsin, like c-opsin, enters cilia . In protostomes, it is employed in purely ciliary photoreceptor cells (PRCs) and found co-expressed with r-opsin in microvillar PRCs that also have ciliary structures . The first type of PRCs in many protostomes was shown to depolarize in response to light and to employ rhabdomeric opsin (r-opsin) as a visual pigment, which signals via the Gα q mediated IP3 cascade opening TRP ion channels in the PRC membrane .
Biochemical Pathways
The biochemical pathways of xenopsin involve complex G protein signaling pathways . Gq-coupled rhodopsin and xenopsin exhibit maximum sensitivity at 456 and 475 nm, respectively . Notably, in vitro experiments revealed that Go alpha was activated by all four visual opsins, in contrast to the specific activation of Gq alpha by Gq-coupled rhodopsin .
Pharmacokinetics
It is known that xenopsin is a blue-sensitive opsin with a maximum sensitivity at 475 nm .
Result of Action
The result of xenopsin action is primarily the triggering of phototaxis . Phototaxis is a kind of movement that occurs when a whole organism moves towards or away from the stimulus of light. This is a crucial function for many organisms, aiding in survival behaviors such as finding food or evading predators.
Action Environment
The action environment of xenopsin is primarily within the photoreceptor cells of the eyes of protostomes . The presence of xenopsin in eyes of even different design might be due to a common origin and initial employment of this protein in a highly plastic photoreceptor cell type of mixed microvillar/ciliary organization .
特性
IUPAC Name |
(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]acetyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H73N13O10/c1-5-27(4)39(44(67)58-35(46(69)70)22-26(2)3)59-42(65)34(23-28-24-52-30-13-7-6-12-29(28)30)57-43(66)36-16-11-21-60(36)45(68)33(15-10-20-51-47(49)50)56-41(64)31(14-8-9-19-48)55-38(62)25-53-40(63)32-17-18-37(61)54-32/h6-7,12-13,24,26-27,31-36,39,52H,5,8-11,14-23,25,48H2,1-4H3,(H,53,63)(H,54,61)(H,55,62)(H,56,64)(H,57,66)(H,58,67)(H,59,65)(H,69,70)(H4,49,50,51)/t27-,31-,32-,33-,34-,35-,36-,39-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZLRNZUCNGJQY-KITDWFFGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)CNC(=O)C4CCC(=O)N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@@H]4CCC(=O)N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H73N13O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
980.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Xenopsin | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-amino-N-[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]hexanamide](/img/structure/B549499.png)









